molecular formula C24H22N4O4 B2686365 N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1113109-83-3

N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2686365
CAS No.: 1113109-83-3
M. Wt: 430.464
InChI Key: PAHWAKKMGNAMND-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic acetamide derivative characterized by:

  • A 2,4-dimethylphenyl group attached via an acetamide linker.
  • A 2-oxo-1,2-dihydropyridin-1-yl core substituted at position 5 with a 1,2,4-oxadiazole ring.
  • The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group at position 2.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15-4-10-20(16(2)12-15)25-21(29)14-28-13-18(7-11-22(28)30)24-26-23(27-32-24)17-5-8-19(31-3)9-6-17/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHWAKKMGNAMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the pyridine derivative. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ advanced catalytic systems and controlled reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significance of oxadiazole derivatives in cancer treatment. For instance, compounds similar to N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have shown promising antitumor activity against various cancer cell lines. A study synthesized a series of substituted oxadiazoles and evaluated their efficacy against human cancer cell lines such as HCT-116 and PC-3. The results indicated that modifications in the chemical structure could enhance their anticancer properties significantly .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial and antifungal effects. The incorporation of specific functional groups can enhance these activities, making them suitable candidates for developing new antimicrobial agents .

Mode of Action

Understanding the mechanism of action of this compound is crucial for its application in drug development. The compound may interact with specific biological targets such as enzymes or receptors involved in cancer progression or microbial resistance mechanisms. This interaction can lead to the inhibition of cell proliferation or microbial growth .

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of electron-donating groups has been shown to improve the potency of similar compounds against cancer cell lines . This insight is critical for medicinal chemists aiming to optimize drug candidates.

Case Studies

Study Compound Target IC50 Values Findings
Kumar et al., 2020Oxadiazole DerivativeHCT116 Cancer Cells13.6 - 48.37 µMModerate activity; further modifications needed
de Oliveira et al., 2018Substituted OxadiazolesPC3 Cancer Cells< 0.11 µMHigh activity observed; promising for further development

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity (if reported)
Target Compound 2,4-dimethylphenyl; 4-methoxyphenyl-oxadiazole ~435.45* Oxadiazole as a bioisostere; methoxy group enhances solubility Not reported
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide 2,4-dichlorophenoxy; 3-pyridinyl-triazole ~490.33 Dichlorophenoxy (lipophilic); triazole core Not reported
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl; pyridinyl-triazole-sulfanyl ~426.48 Sulfanyl linker; ethyl group on triazole Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-triazole-sulfanyl; variable N-acetamide substituents ~300–400 (estimated) Anti-exudative activity (10 mg/kg vs. diclofenac sodium at 8 mg/kg) Anti-inflammatory (anti-exudative)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro-methoxy-methylphenyl; pyridinyl-triazole-sulfanyl ~473.96 Halogenated phenyl; sulfanyl linker Not reported

*Estimated based on structural formula.

Key Structural and Functional Differences

Heterocyclic Core: The target compound features a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, which may improve metabolic stability compared to triazole-containing analogs (e.g., compounds in ).

Substituent Effects: The 4-methoxyphenyl group in the target compound increases polarity and may enhance aqueous solubility compared to lipophilic substituents like dichlorophenoxy () or chlorophenyl ().

Biological Implications :

  • Anti-exudative activity reported for triazole-sulfanyl acetamides () suggests that structural analogs with similar linkers and heterocycles may share anti-inflammatory properties. The target compound’s oxadiazole core might offer distinct metabolic stability but requires empirical validation.

Pharmacokinetic and Physicochemical Considerations

    Biological Activity

    N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety and a dihydropyridine structure. The biological activities of compounds containing these structural elements have garnered significant attention due to their potential therapeutic applications.

    Biological Activity Overview

    The compound exhibits a range of biological activities attributed to its unique chemical structure. The oxadiazole and dihydropyridine components are known for their diverse pharmacological profiles, including:

    • Anticancer Activity : Compounds with oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Anti-inflammatory Effects : The presence of the oxadiazole ring has been associated with anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
    • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit enzymes such as HDAC and carbonic anhydrase (CA), which play critical roles in cancer progression and inflammation .
    • Cell Cycle Arrest : Studies indicate that derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
    • Reactive Oxygen Species (ROS) Generation : Certain oxadiazole derivatives have been shown to increase ROS levels in cells, contributing to their anticancer effects .

    Case Studies and Research Findings

    Recent studies have focused on the synthesis and evaluation of similar compounds with varied substitutions on the oxadiazole and dihydropyridine moieties. Here are some notable findings:

    CompoundActivityIC50 ValueTarget
    Compound AAnticancer2.76 µMOVXF 899 (Ovarian Cancer)
    Compound BAntimicrobial15 µg/mLE. coli
    Compound CAnti-inflammatory50 µMCOX-1 Inhibition

    These compounds exhibit promising results in vitro against various cancer cell lines and pathogens.

    Example Study: Antitumor Activity

    In a study evaluating the antitumor activity of oxadiazole derivatives, a compound similar to this compound was tested against a panel of human tumor cell lines. The results indicated that the compound had selective cytotoxicity toward ovarian cancer cells with an IC50 value significantly lower than that observed for non-tumorigenic cell lines .

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